molecular formula C21H18Cl2O5 B4835473 4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

Cat. No. B4835473
M. Wt: 421.3 g/mol
InChI Key: JLFPQTYWSFCUBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves photo-reorganization processes. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light exposure leads to angular pentacyclic compounds. This method provides a green and convenient route to synthesize benzothiophene fused xanthenone derivatives without specific or toxic reagents (Dalai et al., 2017).

Molecular Structure Analysis

The detailed molecular structure of chromene derivatives reveals insights into their chemical behavior and potential applications. For example, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was elucidated through spectral data and X-ray diffraction, showcasing its molecular arrangement and providing a foundation for further antimicrobial activity studies (Okasha et al., 2022).

Chemical Reactions and Properties

Chromen-2-ones undergo various chemical reactions, including photo-induced rearrangements and multicomponent reactions, to form complex structures with biological activity. For instance, the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones results in benzoaryl-5-yl(2-hydroxyphenyl)methanones, offering a novel procedure for synthesizing α,α'-diaryl ketone derivatives without the need for transition metals or oxidants (Fan et al., 2017).

Physical Properties Analysis

The physical properties of chromen-2-ones, such as crystal structure and phase behavior, are crucial for their application in materials science and pharmaceuticals. Studies on compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene reveal their ability to form pi-stacked dimers and centrosymmetric aggregates, highlighting their potential in designing molecular materials (da Silva et al., 2007).

properties

IUPAC Name

4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O5/c1-2-3-4-12-6-21(24)28-17-9-18(16(23)7-14(12)17)25-10-13-5-19-20(8-15(13)22)27-11-26-19/h5-9H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFPQTYWSFCUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
Reactant of Route 4
4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
Reactant of Route 5
4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

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